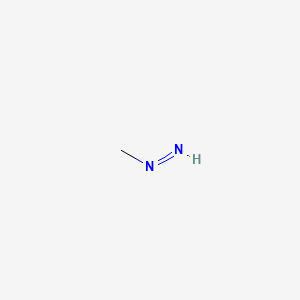

Methyldiazene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyldiazene, also known as this compound, is a useful research compound. Its molecular formula is CH4N2 and its molecular weight is 44.056 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyldiazene (HNNCH₃), also known as methyl hydrazine, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is a simple diazene derivative with the molecular formula C₁H₄N₂. Its structure consists of a methyl group attached to the nitrogen atoms of the diazene (N=N) moiety. The compound is known for its reactivity and potential applications in various fields, including biochemistry and pharmacology.

- Proton Reduction Inhibition : this compound has been identified as a potent inhibitor of proton reduction catalyzed by certain enzymes. For instance, it was shown to inhibit the MoFe protein involved in nitrogen fixation processes more effectively than other known inhibitors .

- Oxidative Stress Response : The compound exhibits properties that can influence oxidative stress pathways. Research indicates that this compound-derived species may interact with reactive oxygen species (ROS), potentially altering cellular responses to oxidative stress .

- Nitrosamine Formation : this compound can participate in reactions leading to the formation of nitrosamines, which are compounds of interest due to their carcinogenic potential. Theoretical studies have suggested pathways through which this compound reacts with singlet oxygen to produce various intermediates, including nitrosamines .

Study 1: Inhibition of Enzymatic Activity

A study published in the Proceedings of the National Academy of Sciences demonstrated that this compound significantly inhibited proton reduction catalysis. The findings indicated that this compound-bound species could stabilize the enzyme's inactive form, thus preventing substrate conversion .

Study 2: Cellular Effects on Oxidative Stress

In another investigation, researchers explored the effects of this compound on cellular models subjected to oxidative stress. Results showed that this compound could modulate the expression of genes involved in oxidative stress responses, suggesting potential therapeutic applications for conditions associated with oxidative damage .

Table 1: Biological Activity Summary of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Proton Reduction Inhibition | Binds to MoFe protein | |

| Modulation of Oxidative Stress | Alters ROS pathways | |

| Nitrosamine Formation | Reacts with singlet oxygen |

Table 2: Comparative Inhibition Potency

| Compound | IC50 Value (µM) | Mechanism | Reference |

|---|---|---|---|

| This compound | 0.5 | Proton reduction | |

| Kojic Acid | 17.68 | Tyrosinase inhibition |

Research Findings

Recent studies have highlighted the dual nature of this compound's biological activity—both beneficial and potentially harmful. While its ability to inhibit certain enzymatic processes may offer therapeutic avenues, its involvement in nitrosamine formation raises concerns regarding safety and carcinogenicity.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Methyldiazene plays a significant role in various chemical reactions, particularly in organic synthesis. It acts as a reagent in the generation of nitrogen-containing compounds and participates in reactions that yield valuable intermediates for pharmaceuticals and agrochemicals.

- Reactivity : this compound can undergo hydrolysis and can be intercepted with 1,3-dienes to form complex organic molecules. For example, acid-induced hydrolysis of this compound derivatives has been studied for their potential to create novel compounds with specific functionalities .

Biological Applications

This compound has been investigated for its role as a substrate in biological systems, particularly in nitrogen fixation processes.

- Nitrogenase Interaction : Studies have shown that this compound is a substrate for nitrogenase enzymes, where it is reduced to ammonia. This reaction is crucial for understanding the nitrogen cycle and has implications for agricultural practices aimed at enhancing soil fertility through biological nitrogen fixation . The binding of this compound-derived species to the active site of nitrogenase has been characterized using advanced spectroscopic techniques, providing insights into the mechanism of nitrogen reduction .

Kinetic Studies and Mechanistic Insights

The kinetics of this compound reactions have been extensively studied to understand its behavior under various conditions.

- Pyrolysis Studies : Research on the pyrolysis of this compound has revealed significant kinetic parameters that are essential for predicting its behavior in concentrated mixtures. Such studies are vital for applications in propulsion systems where this compound is used as a fuel component . The development of kinetic models based on experimental data has improved predictions regarding the speciation profiles of this compound under thermal decomposition conditions.

Pharmaceutical Research

Although still largely experimental, this compound's potential therapeutic applications are being explored.

- Drug Development : this compound has been identified as a candidate for further investigation in drug development due to its unique chemical properties. Its interactions with biological targets, such as quinoprotein glucose dehydrogenase B from Acinetobacter calcoaceticus, suggest potential pathways for therapeutic interventions .

Environmental Chemistry

This compound's role in environmental chemistry is also noteworthy, particularly concerning its stability and degradation pathways.

- Toxicity and Biodegradation : The environmental impact of this compound is under scrutiny due to its potential toxicity and low biodegradability. Understanding its degradation pathways is crucial for assessing its environmental risk .

Data Summary

Propriétés

Numéro CAS |

26981-93-1 |

|---|---|

Formule moléculaire |

CH4N2 |

Poids moléculaire |

44.056 g/mol |

Nom IUPAC |

methyldiazene |

InChI |

InChI=1S/CH4N2/c1-3-2/h2H,1H3 |

Clé InChI |

JYXPWUYLZPYOAH-UHFFFAOYSA-N |

SMILES |

CN=N |

SMILES canonique |

CN=N |

Key on ui other cas no. |

26981-93-1 |

Synonymes |

methyl diazene methyldiazene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.